molecular formula C9H9N5O2 B6047357 N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine

N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine

Katalognummer B6047357
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: KKNBSRDZXAMPNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine, also known as Nifurtimox, is a synthetic nitrofuran derivative that was first synthesized in 1965. Nifurtimox has been extensively studied for its potential use in the treatment of various diseases, including Chagas disease, cancer, and parasitic infections.

Wirkmechanismus

The exact mechanism of action of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine is not fully understood, but it is thought to involve the production of reactive oxygen species (ROS) that damage the DNA of the parasite or cancer cells. N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has also been shown to interfere with the metabolism of the parasite, leading to its death.
Biochemical and Physiological Effects:
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to have both biochemical and physiological effects. Biochemically, N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to disrupt the metabolism of the parasite or cancer cells, leading to their death. Physiologically, N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to improve the overall health of patients with Chagas disease, reducing the severity of symptoms and improving their quality of life.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine in lab experiments is its relatively low cost and easy availability. N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been extensively studied, and its mechanism of action is well understood, making it a useful tool for researchers. However, one limitation of using N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine is its potential toxicity, which can vary depending on the dose and duration of treatment.

Zukünftige Richtungen

There are several future directions for the study of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine. One area of research is the development of new formulations of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine that can improve its efficacy and reduce its toxicity. Another area of research is the study of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine in combination with other drugs, with the goal of improving its effectiveness in treating Chagas disease and cancer. Additionally, there is a need for further research into the mechanism of action of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine, with the goal of identifying new targets for drug development.

Synthesemethoden

N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 4-nitroimidazole in the presence of a reducing agent. The resulting intermediate is then reacted with chloroacetaldehyde to form N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine. The synthesis of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been optimized over the years, resulting in higher yields and purity.

Wissenschaftliche Forschungsanwendungen

N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been extensively studied for its potential use in the treatment of Chagas disease, a parasitic infection caused by the protozoan Trypanosoma cruzi. N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to be effective in killing the parasite, reducing the severity of symptoms, and improving the overall health of patients. In addition to Chagas disease, N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has also been studied for its potential use in the treatment of cancer, specifically in combination with other chemotherapeutic agents.

Eigenschaften

IUPAC Name

N-[(4-nitroimidazol-1-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c15-14(16)9-5-13(7-12-9)6-11-8-3-1-2-4-10-8/h1-5,7H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNBSRDZXAMPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCN2C=C(N=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.